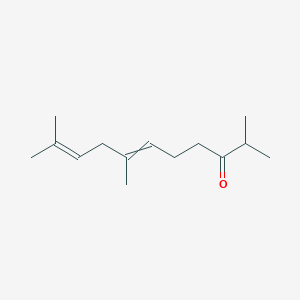
8-Hydrazinyl-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydrazinyl-5-nitroquinoline is a heterocyclic organic compound that features a quinoline core substituted with hydrazine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the nitrosation of 8-hydroxyquinoline to form 8-hydroxy-5-nitrosoquinoline, which is then oxidized using nitric acid to yield 8-hydroxy-5-nitroquinoline . The hydrazine group can be introduced through a subsequent reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production methods for 8-Hydrazinyl-5-nitroquinoline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydrazinyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Hydrazine hydrate is used for introducing the hydrazine group.
Major Products
Oxidation: 8-Hydroxy-5-nitroquinoline.
Reduction: 8-Amino-5-nitroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydrazinyl-5-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-5-nitroquinoline involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the hydrazine group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-5-nitroquinoline: Shares the quinoline core and nitro group but lacks the hydrazine group.
8-Amino-5-nitroquinoline: Similar structure but with an amino group instead of a hydrazine group.
5-Nitroquinoline: Lacks the hydroxyl and hydrazine groups.
Uniqueness
8-Hydrazinyl-5-nitroquinoline is unique due to the presence of both hydrazine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90352-81-1 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(5-nitroquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-12-7-3-4-8(13(14)15)6-2-1-5-11-9(6)7/h1-5,12H,10H2 |
InChI Key |
RZCFKNBEGAKWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)

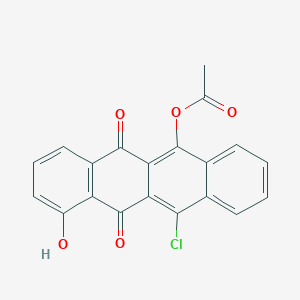
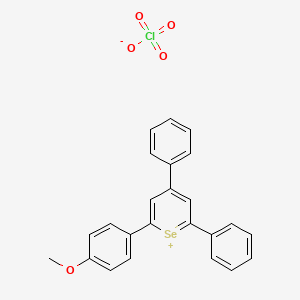
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
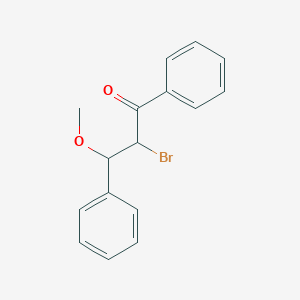
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)
![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
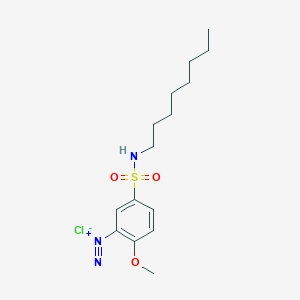

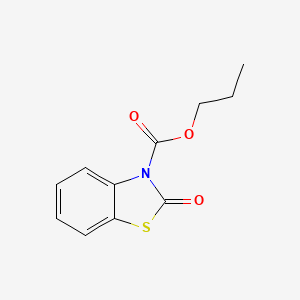
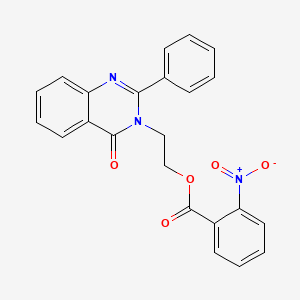
phosphanium bromide](/img/structure/B14374464.png)
